molecular formula C7H6ClNO B1272629 2-Amino-5-chlorobenzaldehyde CAS No. 20028-53-9

2-Amino-5-chlorobenzaldehyde

Cat. No.: B1272629
CAS No.: 20028-53-9
M. Wt: 155.58 g/mol
InChI Key: KUIFMGITZFDQMP-UHFFFAOYSA-N
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Description

2-Amino-5-chlorobenzaldehyde is an organic compound with the molecular formula C7H6ClNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the second position and a chlorine atom at the fifth position. This compound is used as an intermediate in organic synthesis and serves as a raw material in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-chlorobenzaldehyde can be synthesized through various methods. One common method involves the reduction of 5-chloro-2-nitrobenzaldehyde using formic acid and diisopropylethylamine in the presence of a catalyst such as 1,1’-bis(diphenylphosphino)ferrocene (dppf) in toluene at elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the catalytic hydrogenation of 5-chloro-2-nitrobenzaldehyde under controlled conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form 2-Amino-5-chlorobenzyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

2-Amino-5-chlorobenzaldehyde is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and Schiff bases.

    Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: The compound is an intermediate in the production of drugs and other therapeutic agents.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Amino-5-chlorobenzaldehyde largely depends on its application. In the synthesis of Schiff bases, the compound reacts with primary amines to form imines through a condensation reaction. This reaction is often catalyzed by acids and involves the formation of a carbon-nitrogen double bond .

Comparison with Similar Compounds

  • 2-Amino-5-bromobenzaldehyde
  • 2-Amino-5-nitrobenzaldehyde
  • 2-Amino-5-methylbenzaldehyde

Comparison:

2-Amino-5-chlorobenzaldehyde stands out due to its balanced reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2-amino-5-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIFMGITZFDQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378770
Record name 2-Amino-5-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20028-53-9
Record name 2-Amino-5-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-chlorobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Amino-5-chlorobenzyl alcohol (4.8 g, 30 mmol) and activated manganese (IV) oxide (21 g, 240 mmol) were refluxed in chloroform (100 mL) for 1 hour. The contents were allowed to cool, filtered through diatomaceous earth and concentrated in vacuo to afford the 2-amino-5-chlorobenzaldehyde as a dark solid (4.14 g, 81%): mp 74-76° C. 1H NMR (CDCl3, 300 MHz) 9.80 (s, 1H), 7.42 (s, 1H), 7.23 (d, 1H, J=7.0 Hz), 6.60 (d, 1H, J=7.0 Hz).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-chlorobenzaldehyde
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